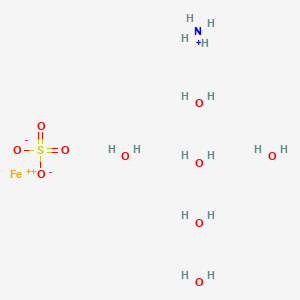
Azanium;iron(2+);sulfate;hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is also referred to as Mohr’s salt. This compound is widely used in analytical chemistry, particularly in redox titrations due to its stability and resistance to oxidation by air .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium iron(II) sulfate hexahydrate can be synthesized by dissolving equimolar amounts of iron(II) sulfate heptahydrate and ammonium sulfate in water, followed by the addition of sulfuric acid to prevent hydrolysis . The solution is then heated to 65-80°C and filtered to remove any impurities. Upon cooling, the compound crystallizes out as hexahydrate .
Industrial Production Methods
In industrial settings, the production of ammonium iron(II) sulfate hexahydrate involves similar steps but on a larger scale. The reactants are mixed in large reactors, and the crystallization process is controlled to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ammonium iron(II) sulfate hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to iron(III) sulfate in the presence of oxidizing agents.
Reduction: It can act as a reducing agent in redox reactions.
Substitution: It can participate in ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: It can reduce compounds like potassium dichromate under acidic conditions.
Substitution: Ligand exchange reactions often involve complexing agents like ethylenediaminetetraacetic acid (EDTA).
Major Products
Oxidation: Iron(III) sulfate and ammonium sulfate.
Reduction: Chromium(III) sulfate and water.
Substitution: Various iron complexes depending on the ligands used.
Scientific Research Applications
Ammonium iron(II) sulfate hexahydrate has numerous applications in scientific research:
Chemistry: Used as a standard in redox titrations and as a catalyst in organic synthesis.
Biology: Employed in the preparation of culture media for detecting sulfate-reducing bacteria.
Medicine: Investigated for its potential in controlled drug release systems, particularly in cancer therapy.
Industry: Utilized in wastewater treatment and as a precursor for synthesizing iron oxide nanoparticles.
Mechanism of Action
The compound exerts its effects primarily through its iron(II) ion, which can participate in various redox reactions. In biological systems, it can act as a source of iron, which is essential for many enzymatic processes. The iron(II) ion can also interact with molecular oxygen, facilitating electron transfer reactions .
Comparison with Similar Compounds
Similar Compounds
Iron(II) sulfate heptahydrate (FeSO4·7H2O): Similar in its iron content but lacks the ammonium ion.
Ammonium iron(III) sulfate dodecahydrate ((NH4)Fe(SO4)2·12H2O): Contains iron in the +3 oxidation state and has different hydration properties.
Uniqueness
Ammonium iron(II) sulfate hexahydrate is unique due to its stability and resistance to oxidation, making it ideal for use in redox titrations. Its double salt nature also allows it to participate in a wider range of chemical reactions compared to its single salt counterparts .
Properties
Molecular Formula |
FeH16NO10S+ |
|---|---|
Molecular Weight |
278.04 g/mol |
IUPAC Name |
azanium;iron(2+);sulfate;hexahydrate |
InChI |
InChI=1S/Fe.H3N.H2O4S.6H2O/c;;1-5(2,3)4;;;;;;/h;1H3;(H2,1,2,3,4);6*1H2/q+2;;;;;;;;/p-1 |
InChI Key |
ZBFZBSPHMMXVMQ-UHFFFAOYSA-M |
Canonical SMILES |
[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


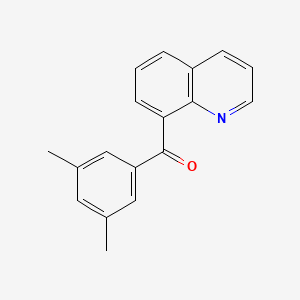

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide](/img/structure/B14110906.png)
![N-(4-ethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110908.png)
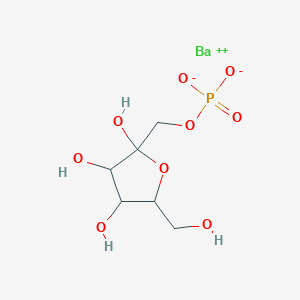
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-diethoxyphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14110914.png)
![methyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B14110920.png)
![3-amino-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]propanamide](/img/structure/B14110926.png)

![N-[(E)-1-(4-chlorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride](/img/structure/B14110948.png)
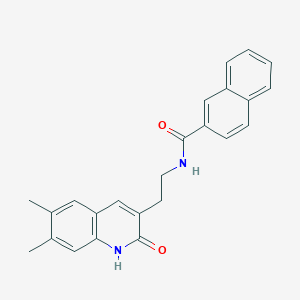
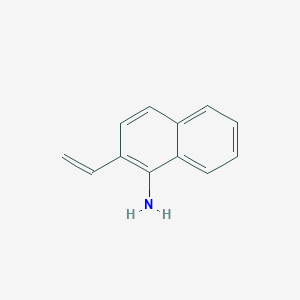

![2,2'-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl fluoride](/img/structure/B14110968.png)
